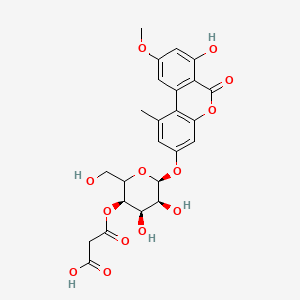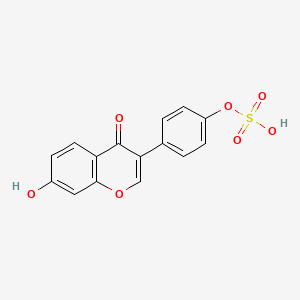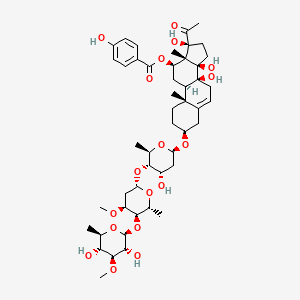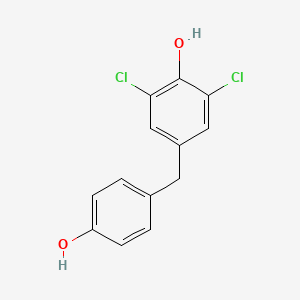
Hexahydropyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydropyrimidine hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of hexahydropyrimidine, which is known for its significant bioactivity and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexahydropyrimidine hydrochloride can be synthesized through several methods. One common approach involves the cyclocondensation of propane-1,3-diamine with formaldehyde and other aldehydes or ketones . This reaction typically occurs under acidic conditions, often using hydrochloric acid as a catalyst. Another method involves the Mannich reaction, where aldehydes react with primary amines in the presence of formaldehyde .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and atom economy . These reactions can be catalyzed by various Lewis acids, such as FeCl3 or In(OTf)3, to enhance the yield and selectivity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Hexahydropyrimidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. These reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted hexahydropyrimidine derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
Hexahydropyrimidine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of hexahydropyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of certain parasites by interfering with their metabolic pathways . The compound’s bioactivity is often attributed to its ability to form stable complexes with metal ions, which can disrupt essential biological processes .
Comparación Con Compuestos Similares
Hexahydropyrimidine hydrochloride can be compared with other nitrogen-containing heterocycles, such as:
Pyrimidine: Unlike hexahydropyrimidine, pyrimidine is an aromatic compound with different reactivity and applications.
Imidazole: Imidazole compounds are known for their antifungal properties, whereas hexahydropyrimidine derivatives have broader biological activities.
Triazole: Triazole derivatives are widely used in pharmaceuticals, but this compound offers unique advantages in terms of its synthetic versatility and bioactivity
Propiedades
Número CAS |
15937-63-0 |
|---|---|
Fórmula molecular |
C4H11ClN2 |
Peso molecular |
122.60 g/mol |
Nombre IUPAC |
1,3-diazinane;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-5-4-6-3-1;/h5-6H,1-4H2;1H |
Clave InChI |
XQQBNEPVCNNUPW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)





![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)





![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)
![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)
